4-Amino-3-(methylthio)benzonitrile
Description
4-Amino-3-(methylthio)benzonitrile is a benzonitrile derivative featuring an amino (-NH₂) group at the para position, a methylthio (-SCH₃) group at the meta position, and a nitrile (-CN) group at the ortho position relative to the amino substituent. This compound is of interest in organic synthesis and medicinal chemistry due to its unique electronic and steric properties imparted by the methylthio group.
Properties
Molecular Formula |
C8H8N2S |
|---|---|
Molecular Weight |
164.23 g/mol |
IUPAC Name |
4-amino-3-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C8H8N2S/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,10H2,1H3 |
InChI Key |
OVIFRHQONCVUTG-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC(=C1)C#N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key physicochemical parameters and structural features of 4-Amino-3-(methylthio)benzonitrile and its analogs:
Key Observations:
- Electronic Effects : The methylthio group (-SCH₃) is electron-donating via sulfur’s lone pairs, enhancing nucleophilic aromatic substitution reactivity compared to electron-withdrawing groups like -CF₃ .
- Steric Influence: Bulkier substituents (e.g., quinolin-3-yl) reduce solubility and alter reaction pathways, as seen in the synthesis of polycyclic compounds .
4-Amino-3-(methylthio)benzonitrile
- Cross-Coupling Potential: Analogous Suzuki-Miyaura reactions (e.g., with boronic esters) are plausible for introducing aryl/heteroaryl groups at position 3, as demonstrated in the synthesis of 4-Amino-3-(quinolin-3-yl)benzonitrile .
4-Amino-3-(trifluoromethyl)benzonitrile
- Medicinal Chemistry : The -CF₃ group enhances metabolic stability and binding affinity in drug candidates, as seen in GLUT1 inhibitors .
4-Amino-3-methylbenzonitrile
- Simplicity in Synthesis : This compound is commercially available and serves as a benchmark for studying steric effects in nitrile-containing intermediates .
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